3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one
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Overview
Description
3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This specific compound features a unique structure that combines a chloronitrophenyl group with a hydroxychromenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-oxo-2H-chromen-3-yl derivatives and 4-chloro-3-nitrophenyl derivatives.
Condensation Reaction: These derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as anhydrous potassium carbonate, in a solvent like dry acetone.
Reflux Conditions: The reaction mixture is then refluxed at a controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogens, nitrating agents
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and amino derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse pharmacological properties, indole derivatives also possess structural similarities with the coumarin scaffold.
Uniqueness
What sets 3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloronitrophenyl and hydroxychromenyl groups allows for versatile chemical modifications and a broad spectrum of applications .
Properties
Molecular Formula |
C25H14ClNO8 |
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Molecular Weight |
491.8 g/mol |
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C25H14ClNO8/c26-15-10-9-12(11-16(15)27(32)33)19(20-22(28)13-5-1-3-7-17(13)34-24(20)30)21-23(29)14-6-2-4-8-18(14)35-25(21)31/h1-11,19,28-29H |
InChI Key |
YDDBGHZBZOGCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
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